molecular formula C18H18ClNO4 B129234 Clanobutin CAS No. 30544-61-7

Clanobutin

Cat. No. B129234
CAS RN: 30544-61-7
M. Wt: 347.8 g/mol
InChI Key: VUPBWNXFSDRWJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clanobutin Description

Clanobutin, chemically known as 4-[p-chloro-N-(p-methoxyphenyl)-benzamido]butyric acid, has been the subject of various studies due to its biological effects on different animal models. The compound has been investigated for its influence on gluconeogenesis, pancreatic secretion, bile flow, and its potential in preventing postpartum primary ketosis in dairy cows .

Synthesis Analysis

While the provided papers do not detail the synthesis of clanobutin, its chemical structure suggests it could be synthesized through the amide formation reaction between p-chloro-N-(p-methoxyphenyl)benzamide and butyric acid or derivatives thereof. The synthesis would likely involve standard organic synthesis techniques such as activation of carboxylic acids and amide coupling reactions.

Molecular Structure Analysis

The molecular structure of clanobutin includes a benzamido group, which is a benzene ring attached to an amide group, substituted with a p-chloro and a p-methoxyphenyl group. This structure is important for its biological activity, as it likely interacts with various enzymes and receptors within the body, influencing the observed pharmacological effects.

Chemical Reactions Analysis

The papers do not provide explicit details on the chemical reactions involving clanobutin. However, its activity in biological systems suggests that it may undergo metabolic reactions, such as oxidation or conjugation, which could produce metabolites with different properties and activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of clanobutin are not directly reported in the provided papers. However, based on its structure, clanobutin is likely to be a solid at room temperature with moderate solubility in water. Its chemical properties, such as the presence of an amide bond, suggest that it could engage in hydrogen bonding, affecting its absorption and distribution in biological systems .

Inhibition of Gluconeogenesis

Clanobutin has been shown to inhibit gluconeogenesis in isolated perfused rat liver, with a significant dose-dependent reduction in glucose production from lactate and pyruvate precursors. This inhibition was more potent and specific compared to other biguanides like buformin and phenformin, which did not show an effect under similar conditions .

Pancreatic Secretion Effects

In vitro studies have demonstrated that clanobutin can stimulate the secretion of amylase and proteins in rat pancreatic lobules and the isolated rabbit pancreas. Interestingly, it also inhibited fluid secretion in the rabbit pancreas by about 50 percent, indicating that clanobutin has opposite effects on enzyme and fluid secretion .

Choleretic Action

Clanobutin has been observed to have a choleretic effect, increasing bile flow in steers, dogs, and rats. In steers, the effect was potent when bile flow was previously reduced, while in dogs, the choleretic action was accompanied by changes in arterial and venous blood pressures and heart rate .

Prevention of Postpartum Primary Ketosis

A study on dairy cows showed that clanobutin was effective in preventing postpartum primary ketosis, with none of the treated cows developing the condition compared to control animals .

Bile Secretion Influence

Clanobutin increased bile flow and Na+ secretion in isolated perfused rat liver. It was hypothesized that this was due to the inhibition of Na+-K+-ATPase, leading to an increased intracellular Na+ concentration, which was then compensated by transporting the extra Na+ into the bile .

Absorption and Metabolism

The absorption of clanobutin was investigated using tied-off jejunal segments in rats, showing that it was rapidly absorbed and predominantly excreted into bile, with a significant portion being metabolized. It also affected the absorption of glucose and the concentration of electrolytes in the intestinal lumen .

Scientific Research Applications

1. Ketosis Prevention in Dairy Cows

Clanobutin has been shown to be effective in preventing postpartum primary ketosis in dairy cows. A study found that none of the cows treated with Clanobutin developed ketosis, in contrast to a control group where some animals showed signs of the disease. This indicates Clanobutin's efficacy in prophylaxis against ketosis in dairy animals (Karatzias, Roubies, Papasteriadis, & Papadopoulos, 1993).

2. Effects on Bile Composition

Research on rats and dogs has investigated the long-term effects of Clanobutin on bile secretion and composition. While the exact implications for humans are not fully determined, this study allows for predictions about Clanobutin's impact on human bile (Schlepper, Kraas, & Gastauer, 1978).

3. Pancreatic Secretion Stimulation

Clanobutin has been observed to stimulate the secretion of enzymes like amylase in rat pancreatic lobules, showing delayed but significant effects compared to other stimulants. It also showed similar effects on the isolated rabbit pancreas, indicating its role in influencing pancreatic enzyme secretion (Jansen, De Pont, Bonting, Hotz, & Goebell, 1981).

4. Inhibition of Gluconeogenesis

In isolated perfused rat liver, Clanobutin demonstrated a significant dose-dependent inhibition of gluconeogenesis, a process where glucose is produced from non-carbohydrate substrates. This suggests Clanobutin's potential as a more potent and specific inhibitor of gluconeogenesis compared to other similar compounds (Wolf, Schlepper, Steinijans, & Scholz, 1980).

5. Choleretic Effect in Animals

Studies on steers and dogs have shown that Clanobutin can significantly increase bile flow, particularly when bile flow is already reduced. This choleretic action indicates Clanobutin's potential utility in conditions where enhanced bile production is desired (Symonds, 1982).

Safety And Hazards

Clanobutin can cause skin and eye irritation . In case of contact, it is recommended to wash the skin thoroughly and rinse the eyes cautiously with water . If irritation persists, medical attention should be sought .

properties

IUPAC Name

4-(N-(4-chlorobenzoyl)-4-methoxyanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-24-16-10-8-15(9-11-16)20(12-2-3-17(21)22)18(23)13-4-6-14(19)7-5-13/h4-11H,2-3,12H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPBWNXFSDRWJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CCCC(=O)O)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

74755-21-8 (hydrochloride salt)
Record name Clanobutin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030544617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10184628
Record name Clanobutin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10184628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clanobutin

CAS RN

30544-61-7
Record name Clanobutin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30544-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clanobutin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030544617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clanobutin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10184628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clanobutin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.651
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLANOBUTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6Y945055S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clanobutin
Reactant of Route 2
Reactant of Route 2
Clanobutin
Reactant of Route 3
Clanobutin
Reactant of Route 4
Reactant of Route 4
Clanobutin
Reactant of Route 5
Reactant of Route 5
Clanobutin
Reactant of Route 6
Clanobutin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.